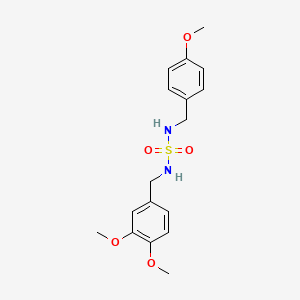

N-(3,4-dimethoxybenzyl)-N'-(4-methoxybenzyl)sulfamide

Description

N-(3,4-Dimethoxybenzyl)-N'-(4-methoxybenzyl)sulfamide is a sulfamide derivative featuring two distinct benzyl substituents: a 3,4-dimethoxybenzyl group and a 4-methoxybenzyl group. Sulfamides are characterized by their –SO₂–NH– moieties and are studied for diverse biological activities, including enzyme inhibition and anticancer properties. The methoxy substituents on the benzyl groups are critical for modulating electronic and steric properties, influencing solubility, receptor interactions, and metabolic stability.

Properties

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methylsulfamoyl]-1-(4-methoxyphenyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O5S/c1-22-15-7-4-13(5-8-15)11-18-25(20,21)19-12-14-6-9-16(23-2)17(10-14)24-3/h4-10,18-19H,11-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSFMTLDKUDYQGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNS(=O)(=O)NCC2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)-N’-(4-methoxybenzyl)sulfamide typically involves the reaction of 3,4-dimethoxybenzylamine and 4-methoxybenzylamine with a sulfonyl chloride derivative. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions may include:

- Solvent: Dichloromethane or tetrahydrofuran

- Temperature: Room temperature to reflux

- Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxybenzyl)-N’-(4-methoxybenzyl)sulfamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The sulfamide group can be reduced to form amines.

Substitution: The benzyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid).

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated or nitrated benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity

Recent studies have highlighted the potential of sulfonamide derivatives, including N-(3,4-dimethoxybenzyl)-N'-(4-methoxybenzyl)sulfamide, as effective antitumor agents. Research indicates that compounds with similar structures exhibit broad-spectrum antitumor activity, outperforming conventional anticancer drugs in certain assays . The mechanism of action often involves the inhibition of key enzymes involved in tumor proliferation.

Enzyme Inhibition

Sulfonamides are known for their ability to inhibit various enzymes, making them valuable in the treatment of diseases like Alzheimer's. This compound has shown promise as an inhibitor of acetylcholinesterase and butyrylcholinesterase, which are crucial for managing symptoms associated with neurodegenerative disorders .

Structural Studies

Crystal Structure Analysis

The crystal structure of sulfonamides can provide insights into their interactions and stability. For instance, studies on related compounds have demonstrated that hydrogen bonding and C—H⋯π interactions play a significant role in forming stable three-dimensional networks . Understanding these structural characteristics can aid in the design of more effective derivatives.

Case Studies

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-N’-(4-methoxybenzyl)sulfamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The methoxy and sulfamide groups can influence its binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Substituents

N-(3,4-Dimethoxybenzyl)-N'-(4-Methylbenzyl)Sulfamide

- Key Difference : The 4-methoxy group in the target compound is replaced with a 4-methyl group in this analog .

- Biological Activity: Methyl groups may enhance lipophilicity, favoring membrane penetration but possibly reducing specificity for polar binding sites.

N-Solanesyl-N,N'-Bis(3,4-Dimethoxybenzyl)Ethylenediamine

- Key Differences: This compound replaces the sulfamide core with an ethylenediamine backbone and incorporates a solanesyl (C₄₅) isoprenoid chain .

- Impact :

- Drug Resistance Reversal : The dimethoxybenzyl groups in both compounds may interact with efflux pumps (e.g., P-glycoprotein), enhancing intracellular retention of chemotherapeutics.

- Structural Flexibility : The solanesyl chain in the ethylenediamine derivative enables membrane integration, whereas the sulfamide’s rigidity may limit such interactions.

Physicochemical Properties

Polarity and Solubility

- N-(3,4-Dimethoxybenzyl)-N-(α-Methylbenzyl)Amide: The 3,4-dimethoxybenzyl group significantly increases polarity compared to non-methoxy analogs, facilitating chromatographic separation (e.g., flash column chromatography) .

- Target Sulfamide : The dual methoxy groups likely confer intermediate polarity, balancing solubility in organic solvents (e.g., ethyl acetate) and aqueous systems.

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties

| Compound | Polarity | Solubility Profile |

|---|---|---|

| Target Sulfamide | Moderate | Ethyl acetate, DMF, DMSO |

| N-(3,4-Dimethoxybenzyl)-N'-(4-MeBz)Sulfamide | Lower (vs. target) | Chloroform, Hexane |

| N-Solanesyl-N,N'-Bis(DMB)Ethylenediamine | High (polar head) | Membranes, DMSO |

Biological Activity

N-(3,4-dimethoxybenzyl)-N'-(4-methoxybenzyl)sulfamide, with the CAS number 337924-42-2, is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, synthesis, and biological evaluations, focusing on its anticancer and antimicrobial activities.

- Molecular Formula : CHNOS

- Molecular Weight : 366.44 g/mol

- Density : 1.2 ± 0.1 g/cm³

- Boiling Point : Not specified

- Flash Point : 259.5 ± 32.9 °C

Synthesis

The synthesis of this compound has been achieved through various methods, including one-pot reactions involving sulfonimidamide derivatives. The compound can be synthesized from readily available starting materials using standard organic synthesis techniques .

Anticancer Activity

Recent studies have highlighted the anticancer properties of sulfonamide derivatives, including this compound. The following table summarizes findings from various studies regarding its cytotoxic effects against different cancer cell lines:

| Cell Line | IC (µM) | Effect Observed |

|---|---|---|

| MDA-MB-468 (breast) | 1.52 | Significant tumor growth suppression |

| A549 (lung) | 0.29 | Induction of apoptosis via caspase-3 |

| HeLa (cervical) | 0.21 | Cell cycle arrest in G2/M phase |

| HepG2 (liver) | 0.33 | Inhibition of proliferation |

These results indicate that this compound exhibits potent anticancer activity across multiple cell lines, with varying mechanisms of action including cell cycle arrest and apoptosis induction .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary tests suggest effectiveness against a range of bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

The antimicrobial efficacy indicates potential applications in treating bacterial infections .

Case Studies

- Study on Breast Cancer Treatment : In a controlled study involving MDA-MB-468 xenograft models in mice, administration of this compound resulted in a remarkable reduction in tumor size by approximately 77% compared to control groups without significant weight loss in the subjects .

- Antimicrobial Efficacy Assessment : A series of in vitro tests demonstrated that the compound effectively inhibited the growth of several pathogenic bacteria, suggesting its potential as an alternative therapeutic agent against resistant strains .

Q & A

Q. What synthetic methodologies are commonly employed for preparing N-(3,4-dimethoxybenzyl)-N'-(4-methoxybenzyl)sulfamide?

The synthesis typically involves sequential alkylation and sulfonamide bond formation. For example, 3,4-dimethoxybenzyl chloride and 4-methoxybenzylamine can undergo nucleophilic substitution in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF. Subsequent sulfonylation with sulfamoyl chloride under controlled pH yields the target compound. Column chromatography (hexane/ethyl acetate, 1:1) is used for purification, as demonstrated in analogous sulfamide syntheses .

Q. How is the structural integrity of this compound validated in academic research?

Characterization relies on a combination of spectroscopic and crystallographic techniques:

- NMR : Distinct signals for methoxy groups (δ ~3.7–3.9 ppm) and aromatic protons (δ ~6.5–7.5 ppm) confirm substitution patterns.

- IR : Peaks at ~3300 cm⁻¹ (N–H stretch) and ~1150 cm⁻¹ (S=O stretch) verify sulfamide functionality.

- X-ray crystallography : Used to resolve stereochemical ambiguities, as seen in related sulfonamide derivatives .

Q. What are the primary applications of this compound in medicinal chemistry?

While direct biological data for this compound is limited, structurally related sulfamides exhibit anti-ischemic, antimicrobial, and ion channel modulation activities. For instance, N-substituted benzyl sulfamides have shown antagonism against dopamine-induced vasodilation and SKCa channel blocking properties .

Advanced Research Questions

Q. How do competing reaction pathways impact the synthesis of this sulfamide?

Competing side reactions, such as over-alkylation or hydrolysis of the sulfamoyl group, are mitigated by:

- Stoichiometric control : Limiting excess reagents (e.g., alkylating agents).

- Temperature modulation : Reactions are often conducted at 0–25°C to suppress decomposition.

- Protecting group strategies : Use of acid-labile groups (e.g., tert-butoxycarbonyl) for temporary amine protection during sulfonylation .

Q. What challenges arise in resolving enantiomers of this compound, and how are they addressed?

The compound’s stereogenic centers (if present) require chiral resolution techniques. Parallel kinetic resolution (PKR) using pseudo-enantiomeric lithium amides (e.g., (S)-N-benzyl and (R)-N-(3,4-dimethoxybenzyl) derivatives) enables selective conjugate additions to α,β-unsaturated esters. The products are separable via flash chromatography due to polarity differences in the benzyl substituents .

Q. How can conflicting data on biological activity be reconciled?

Discrepancies in reported bioactivities (e.g., anti-malarial vs. ion channel effects) may stem from:

- Structural analogs : Subtle differences in substituents (e.g., bromides vs. sulfamides) alter target selectivity.

- Assay conditions : Variations in cell lines (e.g., Plasmodium falciparum vs. neuronal SKCa channels) or concentrations.

- Metabolic stability : Methoxy groups may enhance or reduce bioavailability depending on the model system .

Q. What advanced techniques optimize the deprotection of 3,4-dimethoxybenzyl groups in related compounds?

DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in wet dichloromethane selectively oxidizes 3,4-dimethoxybenzyl ethers to carboxylic acids under inert atmospheres. This method is critical for synthesizing macrolide antibiotics and avoids side reactions common with harsher reagents (e.g., HF) .

Methodological Considerations

Q. How is the compound’s stability assessed under physiological conditions?

- pH-dependent degradation : Incubate in buffers (pH 1–10) and monitor via HPLC for hydrolysis of sulfamide bonds.

- Light/thermal stability : Accelerated aging studies (40–60°C) coupled with mass spectrometry identify decomposition products .

Q. What strategies improve yield in multi-step syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.